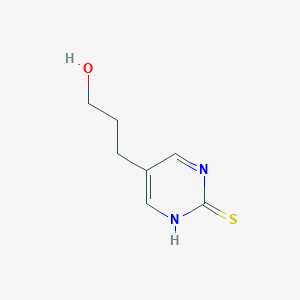

3-(2-Mercaptopyrimidin-5-yl)propan-1-ol

Description

3-(2-Mercaptopyrimidin-5-yl)propan-1-ol is a pyrimidine derivative characterized by a propan-1-ol chain at the 3-position of a 2-mercaptopyrimidine ring. Its molecular formula is C₇H₁₀N₂OS, with a molecular weight of 170.23 g/mol (). The mercapto (-SH) group on the pyrimidine ring confers unique reactivity, such as thiol-disulfide interchange and metal coordination, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

5-(3-hydroxypropyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c10-3-1-2-6-4-8-7(11)9-5-6/h4-5,10H,1-3H2,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQSTZLYZWXYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=S)N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Mercaptopyrimidin-5-yl)propan-1-ol typically involves the condensation of 2-mercaptopyrimidine with 3-chloropropanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Mercaptopyrimidin-5-yl)propan-1-ol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Mercaptopyrimidin-5-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acid chlorides or alkyl halides are typically employed for esterification or etherification reactions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Esters and ethers.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing mercapto groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of 3-(2-Mercaptopyrimidin-5-yl)propan-1-ol showed promising activity against various bacterial strains, suggesting potential as antibiotic agents .

Antiviral Properties

Another area of investigation is the compound's antiviral capabilities. Preliminary studies have shown that it may inhibit viral replication in certain models, making it a candidate for further development in antiviral therapies .

Cancer Research

The compound has been explored for its potential role in cancer treatment. Its ability to interact with specific biological targets may lead to the development of novel anticancer drugs. For instance, it has been studied for its effects on cell proliferation and apoptosis in cancer cell lines .

Agriculture

Pesticide Development

Due to its biological activity, 3-(2-Mercaptopyrimidin-5-yl)propan-1-ol has been investigated as a potential pesticide. Its efficacy against plant pathogens was evaluated, showing promising results in protecting crops from fungal infections .

Plant Growth Regulation

Research also indicates that this compound could serve as a plant growth regulator, enhancing growth responses under stress conditions. This application could be particularly beneficial in sustainable agriculture practices .

Materials Science

Polymer Chemistry

The unique properties of 3-(2-Mercaptopyrimidin-5-yl)propan-1-ol allow it to be utilized in polymer synthesis. It can act as a crosslinking agent or modifier in polymer matrices, enhancing mechanical properties and thermal stability .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | Study A | Significant inhibition of bacterial growth |

| Antiviral Properties | Study B | Reduced viral load in infected cell cultures |

| Cancer Research | Study C | Induced apoptosis in cancer cell lines |

| Pesticide Development | Study D | Effective against fungal pathogens |

| Plant Growth Regulation | Study E | Enhanced growth under drought conditions |

| Polymer Chemistry | Study F | Improved thermal stability in polymer blends |

Mechanism of Action

The mechanism of action of 3-(2-Mercaptopyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyrimidine ring can interact with nucleic acids, influencing various biological processes.

Comparison with Similar Compounds

Structural Analogs and Their Molecular Properties

Key Differences and Implications

- Heterocycle Type: The pyrimidine ring in 3-(2-Mercaptopyrimidin-5-yl)propan-1-ol offers a planar, electron-deficient aromatic system, contrasting with the imidazole () and pyridine () analogs, which differ in nitrogen atom count and basicity. The benzo[d-1,3]dioxole system () introduces steric bulk and lipophilicity, likely reducing aqueous solubility compared to pyrimidine derivatives.

- Functional Groups: Mercapto (-SH) vs.

- Synthetic Accessibility: The imidazole derivative () was synthesized via aqueous-phase heating, yielding high purity (61%), while the benzo[d-1,3]dioxol analog () required propionic acid intermediates .

Biological Activity

3-(2-Mercaptopyrimidin-5-yl)propan-1-ol, with the CAS number 201021-89-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrimidine ring substituted with a mercapto group and a propanol moiety. The structural formula can be represented as follows:

Mechanisms of Biological Activity

The biological activity of 3-(2-Mercaptopyrimidin-5-yl)propan-1-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mercapto group is known to participate in redox reactions, which can modulate the activity of proteins involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Target | Activity | IC50 (µM) |

|---|---|---|---|

| 3-(2-Mercaptopyrimidin-5-yl)propan-1-ol | E. coli | Bactericidal | TBD |

| Similar Pyrimidine Derivative | Staphylococcus aureus | Bacteriostatic | 20 |

| Metal Complexes of Pyrimidines | Klebsiella sp. | Bacteriostatic | 15 |

Antiviral Properties

Pyrimidine derivatives have been studied for their antiviral effects, particularly against viruses such as HIV and influenza. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance antiviral potency .

Antioxidant Activity

The presence of the thiol group in the structure suggests potential antioxidant activity. Thiols are known to scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many diseases .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 3-(2-Mercaptopyrimidin-5-yl)propan-1-ol. The results demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of cell membrane integrity .

Research on Antiviral Activity

Another study focused on the antiviral properties of similar compounds, revealing that modifications at specific positions on the pyrimidine ring could lead to enhanced activity against viral replication in vitro. The most effective derivatives showed IC50 values in the nanomolar range .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(2-Mercaptopyrimidin-5-yl)propan-1-ol to ensure high purity?

- Methodology : Synthesis of pyridine/thiol-containing analogs often involves Suzuki-Miyaura coupling for pyrimidine ring formation, followed by thiol-protection strategies (e.g., using tert-butyl thiol groups) to prevent oxidation. Post-synthesis, column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended for purification. For thiol deprotection, acidic conditions (e.g., TFA) are typically employed .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural integrity of 3-(2-Mercaptopyrimidin-5-yl)propan-1-ol?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks, focusing on pyrimidine ring protons (δ 8.5–9.5 ppm) and thiol protons (δ 1.5–2.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H] ≈ 199.06 g/mol).

- FT-IR : Identify functional groups (e.g., -SH stretch at ~2550 cm, -OH at ~3300 cm) .

Q. What storage conditions are optimal for 3-(2-Mercaptopyrimidin-5-yl)propan-1-ol to prevent degradation?

- Stability Protocol : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to minimize light/oxidation. For long-term storage, lyophilize and seal in vacuum-sealed containers. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction yields be optimized for 3-(2-Mercaptopyrimidin-5-yl)propan-1-ol in multi-step syntheses?

- Optimization Strategies :

- Catalysis : Use Pd(PPh) for coupling reactions, with microwave-assisted heating (100°C, 30 min) to accelerate kinetics.

- Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance pyrimidine ring stability.

- Thiol Protection : Replace -SH with disulfide bonds during intermediate steps to reduce side reactions .

- Yield Analysis : Compare yields across conditions using qNMR or GC-MS with internal standards (e.g., anthracene) .

Q. How can computational chemistry predict the reactivity of 3-(2-Mercaptopyrimidin-5-yl)propan-1-ol in novel reactions?

- Computational Tools :

- Density Functional Theory (DFT) : Calculate reaction pathways for nucleophilic thiol participation (e.g., in Michael additions).

- Molecular Docking : Model interactions with biological targets (e.g., enzymes with cysteine-active sites) to guide drug design .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers resolve discrepancies in spectroscopic data for derivatives of 3-(2-Mercaptopyrimidin-5-yl)propan-1-ol?

- Troubleshooting :

- Isotopic Labeling : Use - or -labeled analogs to distinguish overlapping NMR signals.

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (solvent: DCM/hexane).

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 3-(2-chloro-5-fluoropyridin-3-yl)propan-1-ol) .

Methodological Considerations

- Experimental Design : Use factorial design (e.g., Box-Behnken) to evaluate variable interactions (temperature, catalyst loading, solvent ratio) on yield and purity .

- Data Contradictions : Address outliers by repeating experiments under controlled humidity (≤30% RH) and verifying reagent batch consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.